molecular formula C6H11NNa2O11S2 B1142723 D-Glucosamine-2,3-disulfate, disodium salt CAS No. 112898-34-7

D-Glucosamine-2,3-disulfate, disodium salt

Cat. No. B1142723
M. Wt: 383.26
InChI Key:
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Description

Synthesis Analysis

The synthesis of glucosamine derivatives, such as D-Glucosamine-2,3-disulfate, disodium salt, involves complex biochemical pathways. For example, in the synthesis of related disaccharides, which are components of heparin and heparan sulfate, allyl 4,6-O-benzylidene-α-D-glucopyranoside is converted through several steps, including glycosylation, deacetylation, and sulfation, to yield the sulfated compounds (Cipolla, Nicotra, Lay, Lindahl, Panza, & Russo, 1996).

Molecular Structure Analysis

The molecular structure of D-Glucosamine-2,3-disulfate, disodium salt, and its derivatives, emphasizes the presence of sulfated functional groups attached to the glucosamine molecule. These sulfated groups play a crucial role in defining the compound's interaction with biological molecules, as demonstrated in studies of heparan sulfate and its interaction with proteins, where specific sulfation patterns are critical for biological activity (Liu et al., 1999).

Chemical Reactions and Properties

Glucosamine sulfate derivatives, including D-Glucosamine-2,3-disulfate, disodium salt, exhibit unique chemical reactivities, particularly in the context of heparan sulfate biosynthesis and modification. These compounds are involved in critical enzymatic reactions, including sulfotransferase-mediated sulfation, which is essential for the biological function of glycosaminoglycans (Liu, Shriver, Blaiklock, Yoshida, Sasisekharan, & Rosenberg, 1999).

Physical Properties Analysis

The physical properties of D-Glucosamine-2,3-disulfate, disodium salt, are influenced by its sulfation level. Sulfation significantly affects solubility, a critical factor in its biological functions and interactions. For instance, the solubility of glucosamine sulfate in water facilitates its role in biological systems, impacting the synthesis and structural integrity of glycosaminoglycans.

Chemical Properties Analysis

The chemical properties of D-Glucosamine-2,3-disulfate, disodium salt, such as its reactivity towards enzymatic sulfation and de-sulfation, are pivotal in the metabolism of glycosaminoglycans. Enzymes like sulfatases, which remove sulfate groups, and sulfotransferases, which add sulfate groups, play crucial roles in modulating the function of heparin and heparan sulfate, indicating the importance of the sulfation pattern on glucosamine for biological activities (Weissmann, Chao, & Chow, 1980).

Scientific Research Applications

Biochemical Properties and Functions

D-Glucosamine-2,3-disulfate, disodium salt is a derivative of glucosamine, a natural amino sugar and a key constituent of glycosaminoglycans in cartilage matrix and synovial fluid of joints. The sulfate groups on D-glucosamine enhance its interaction with biological molecules, contributing to its significance in biochemical research and applications.

One of the primary scientific interests in D-glucosamine-2,3-disulfate, disodium salt lies in its role within the structure and function of heparin and heparan sulfate. For instance, Lindahl et al. (1980) isolated an octasaccharide from heparin with a high affinity for antithrombin, suggesting the presence of a 3-sulfate group on the terminal glucosamine residue, indicating its critical role in the antithrombin-binding sequence of heparin (Lindahl, Bäckström, Thunberg, & Leder, 1980). Weissmann et al. (1980) further explored this area by identifying a novel O,N-disulfoglucosamine O-sulfatase in rat and bovine tissues, shedding light on the mammalian catabolism of heparan sulfate (Weissmann, Chao, & Chow, 1980).

Structural and Biological Insights

The modification of glucosamine residues by sulfate groups has profound implications on the biological properties of heparan sulfate, influencing its interaction with various signaling molecules. Liu et al. (1999) characterized the heparan sulfate d-glucosaminyl 3-O-sulfotransferases, revealing novel substrate specificities and highlighting the importance of 3-O-sulfation in the biosynthesis of heparan sulfate (Liu, Shworak, Sinaỹ, Schwartz, Zhang, Fritze, & Rosenberg, 1999). This sulfation is crucial for converting nonanticoagulant heparan sulfate to its anticoagulant form, indicating a targeted cellular mechanism for generating specific saccharide sequences in heparan sulfate.

Clinical Implications and Therapeutic Potentials

The research on D-glucosamine-2,3-disulfate, disodium salt extends into therapeutic applications, notably in the context of osteoarthritis. Herrero-Beaumont et al. (2007) discussed the clinical control of pain and the potential structure-modifying effects of glucosamine sulfate in patients with knee osteoarthritis, suggesting a need for further investigation into its mechanism of action (Herrero-Beaumont, Rovati, Castañeda, Alvarez-Soria, & Largo, 2007).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately3. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor3. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor3. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately3.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of D-Glucosamine-2,3-disulfate, disodium salt.


Please note that this information is based on the available resources and there might be additional information in other scientific resources.


properties

InChI

InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIGRAORZPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)OS(=O)(=O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NNaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745471
Record name PUBCHEM_71308371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucosamine-2,3-disulfate, disodium salt

CAS RN

112898-34-7
Record name PUBCHEM_71308371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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